2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid
Description
2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is known for its role as a building block in the synthesis of various complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-6-15-9(14)5-7(8)10(16)17/h5-6H,1-4H3,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCQTTRMLZAEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid typically involves the borylation of 2-aminopyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the boronic ester . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield amino-substituted pyridine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as DMF and THF. The conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid exerts its effects involves its ability to act as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor modulation . The molecular targets and pathways involved often include enzymes and receptors that play critical roles in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
What sets 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid apart from similar compounds is its unique structure that combines an amino group, a boronic ester, and a carboxylic acid. This combination allows for a wide range of chemical modifications and applications, making it a highly versatile compound in both research and industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
